![molecular formula C18H17N7O3 B255040 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Acetohydrazide and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and bacteria. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide has biochemical and physiological effects on cancer cells, viruses, and bacteria. It has been found to inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and bacteria. It has also been found to induce apoptosis, which is a process of programmed cell death.
実験室実験の利点と制限
The advantages of using 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide in lab experiments include its potential anticancer, antiviral, and antimicrobial activities. It is also relatively easy to synthesize and can be obtained in reasonable yields. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions related to 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide. One direction is to study its potential applications in other fields, such as agriculture and food science. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits the growth and replication of cancer cells, viruses, and bacteria. Moreover, future studies can focus on the development of more efficient and effective synthesis methods for this compound.
合成法
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide has been achieved using different methods. One of the common methods is the reaction of 2,6-dioxopurine-3-carboxylic acid with hydrazine hydrate to form 2,6-dioxopurine-3-carbohydrazide. The resulting compound is then treated with indole-3-carboxaldehyde to form 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. Moreover, it has shown antimicrobial activity against various bacterial strains.
特性
製品名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide |
|---|---|
分子式 |
C18H17N7O3 |
分子量 |
379.4 g/mol |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N//'-[(Z)-indol-3-ylidenemethyl]acetohydrazide |
InChI |
InChI=1S/C18H17N7O3/c1-23-16-15(17(27)24(2)18(23)28)25(10-20-16)9-14(26)22-21-8-11-7-19-13-6-4-3-5-12(11)13/h3-8,10,21H,9H2,1-2H3,(H,22,26)/b11-8+ |
InChIキー |
QPDBCGFSKMAELI-DHZHZOJOSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN/C=C/3\C=NC4=CC=CC=C43 |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC=C3C=NC4=CC=CC=C43 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC=C3C=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



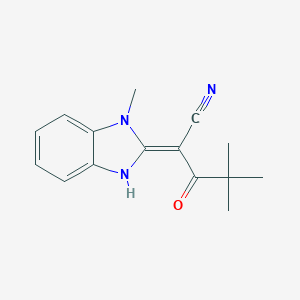
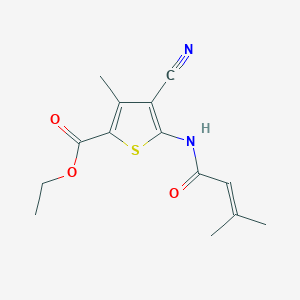
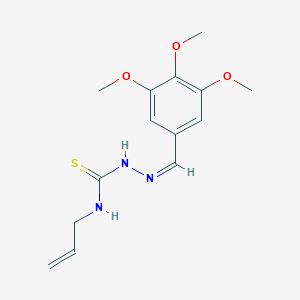
![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
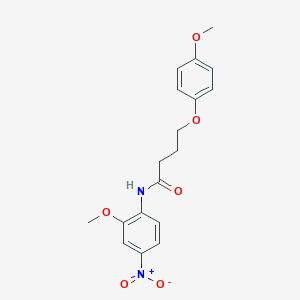
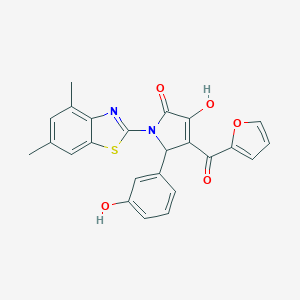
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
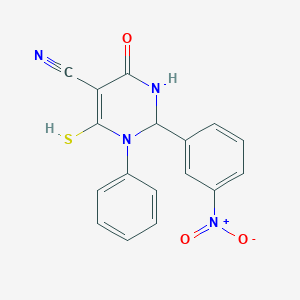

![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)
![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)